![molecular formula C10H11BrN2 B8601081 4-(bromomethyl)-1-ethylpyrrolo[2,3-b]pyridine](/img/structure/B8601081.png)
4-(bromomethyl)-1-ethylpyrrolo[2,3-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-ethyl-1H-pyrrolo[2,3-b]pyridine is an organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by the presence of a bromomethyl group attached to the pyrrolo[2,3-b]pyridine core. It is a versatile intermediate used in various chemical syntheses and has applications in medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-1-ethylpyrrolo[2,3-b]pyridine typically involves the bromination of a suitable precursor. One common method is the bromination of 4-methyl-1H-pyrrolo[2,3-b]pyridine using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-ethyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrrolopyridines.
Oxidation: Formation of pyrrolopyridine aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted pyrrolopyridines.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-ethyl-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Utilized in the synthesis of bioactive molecules for studying cellular pathways and mechanisms.
Chemical Biology: Acts as a building block for the synthesis of molecular probes and inhibitors.
Mecanismo De Acción
The mechanism of action of 4-(bromomethyl)-1-ethylpyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)pyridine: Similar structure but lacks the ethyl and pyrrolo groups.
4-(Chloromethyl)-ethyl-1H-pyrrolo[2,3-b]pyridine: Chlorine instead of bromine.
4-(Methyl)-ethyl-1H-pyrrolo[2,3-b]pyridine: Methyl group instead of bromomethyl.
Uniqueness
4-(Bromomethyl)-ethyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of the bromomethyl group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C10H11BrN2 |
|---|---|
Peso molecular |
239.11 g/mol |
Nombre IUPAC |
4-(bromomethyl)-1-ethylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C10H11BrN2/c1-2-13-6-4-9-8(7-11)3-5-12-10(9)13/h3-6H,2,7H2,1H3 |
Clave InChI |
HFTMYLCLSTZPGB-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=CC2=C(C=CN=C21)CBr |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

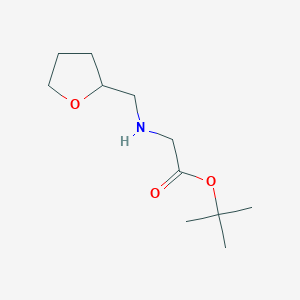
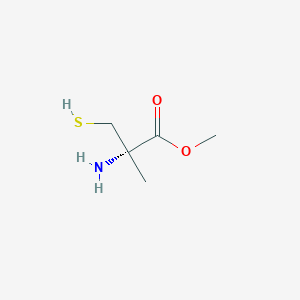
![(2R,3aS)-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-2-ol](/img/structure/B8601019.png)
![(1-[6-[5-(7-Bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-aza-spiro[2.4]heptane-5-carbonyl)-2-methyl-propyl)-carbamic acid methyl ester](/img/structure/B8601024.png)
![4-[(Dimethylsulfamoyl)amino]-N-phenylbenzamide](/img/structure/B8601025.png)
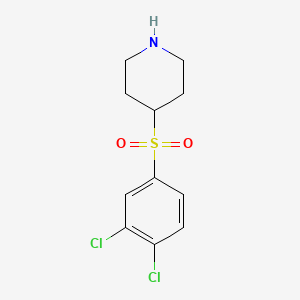


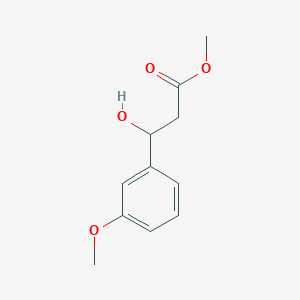
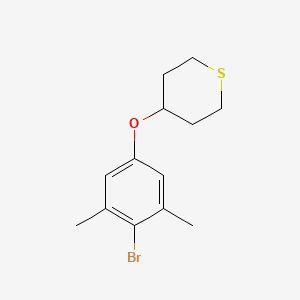
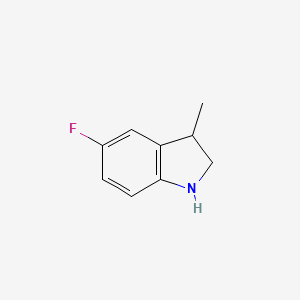
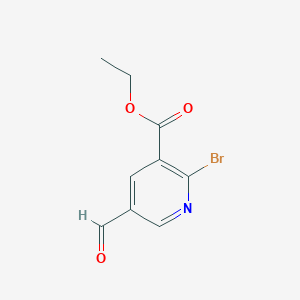
![2-[(Iodoacetyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B8601105.png)
